N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide
Description
N-{4-[(6-Methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazine core with a sulfanylidene (C=S) group at position 3, a methyl substituent at position 6, and an acetamide-linked phenyl group at position 3.
Properties
IUPAC Name |
N-[4-[(6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-7-11(15-12(19)17-16-7)14-10-5-3-9(4-6-10)13-8(2)18/h3-6H,1-2H3,(H,13,18)(H2,14,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEZWNGREGBVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N=C1NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide is a complex organic compound featuring a triazine core and a sulfanylidene group. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenyl ring and a triazine moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of triazine have shown significant cytotoxic effects against various cancer cell lines. Research indicates that compounds containing the triazine core can inhibit tumor growth by targeting specific enzymes involved in cancer progression.
A comparative analysis of similar compounds revealed that those with sulfanylidene groups exhibited enhanced cytotoxicity. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 14.7 |
| Compound B | HepG2 (liver cancer) | 0.9 |
| N-{4-[(6-methyl-3-sulfanylidene... | 158N (oligodendrocytes) | 27 |
These findings suggest that N-{4-[(6-methyl-3-sulfanylidene...} may also exhibit similar or superior anticancer properties.
The mechanism through which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. The presence of the triazine structure facilitates interactions with cellular targets that lead to programmed cell death. Studies utilizing flow cytometry have demonstrated that treatment with N-{4-[(6-methyl-3-sulfanylidene...} results in increased levels of pro-apoptotic markers.
Antioxidant Activity
In addition to its anticancer properties, N-{4-[(6-methyl-3-sulfanylidene...} exhibits antioxidant activity. This is particularly important in reducing oxidative stress within cells, which is a contributing factor to cancer development. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Case Studies
Several case studies have investigated the biological activity of similar triazine derivatives:
- Study on HepG2 Cells : A derivative demonstrated an IC50 value of 0.9 µM against HepG2 cells, indicating potent cytotoxicity and suggesting a promising lead for further development.
- In Vivo Studies : Animal models treated with triazine derivatives exhibited reduced tumor sizes compared to control groups, supporting the in vitro findings regarding their anticancer efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The 1,2,4-triazine ring in the target compound differentiates it from triazole-based analogs. For example:
- N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide () replaces the triazine with a triazole ring, which may enhance metabolic stability due to reduced ring strain.
Sulfanyl/Sulfanylidene Groups
The 3-sulfanylidene group in the target compound contrasts with thioether (C–S–C) linkages in analogs like 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (). The sulfanylidene moiety may confer stronger hydrogen-bonding capacity or redox activity, influencing interactions with biological targets such as enzymes or receptors .
Substituent Effects on Bioactivity
- Anti-exudative Activity: Acetamide derivatives with triazole-thioether linkages (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated dose-dependent anti-exudative effects comparable to diclofenac sodium (8 mg/kg) in murine models (). The target compound’s triazine core may modulate this activity by altering electron distribution or steric hindrance.
- Antiproliferative Activity : Hydroxyacetamide-triazole hybrids (e.g., FP1-12 in ) showed potent activity against cancer cell lines (IC₅₀: 1.2–8.7 µM). The absence of a hydroxyl group in the target compound may reduce cytotoxicity but improve bioavailability .
Structure-Activity Relationship (SAR) Trends
Pharmacological Potential and Limitations
- Anticancer : The absence of hydroxy groups (cf. ) could reduce direct cytotoxicity but may favor prodrug strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
